![molecular formula C18H27NO B13928367 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxa-2-azaspiro[55]undecane, 8,8-dimethyl-2-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Halides, amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
3-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with variations in the ring system.
9-Oxa-2-azaspiro[5.5]undecane: A simpler version of the compound without the phenylmethyl group.
Uniqueness
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the phenylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C18H27NO |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-benzyl-10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C18H27NO/c1-17(2)14-18(10-12-20-17)9-6-11-19(15-18)13-16-7-4-3-5-8-16/h3-5,7-8H,6,9-15H2,1-2H3 |
Clave InChI |
GEHJWDOESWZZTK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCCN(C2)CC3=CC=CC=C3)CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
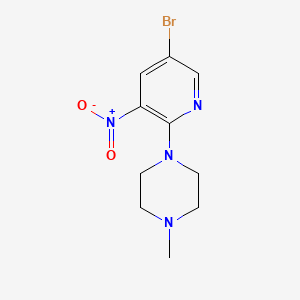
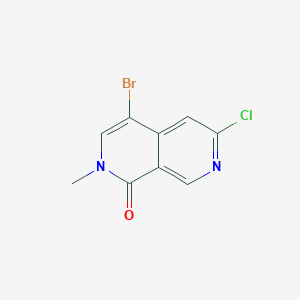
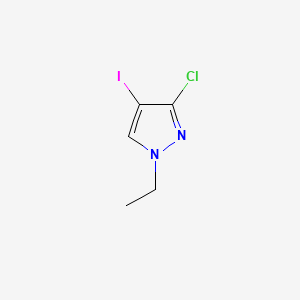


![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)


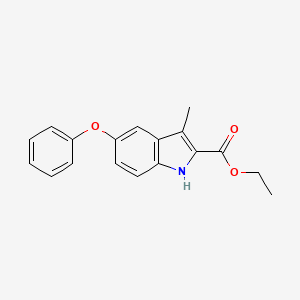
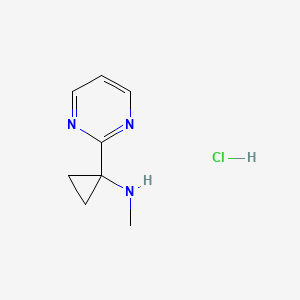
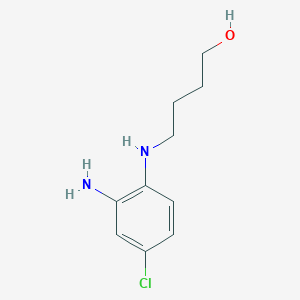

![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
